N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Description
N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide and its analogs have been studied as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key enzymes in the thymidine synthesis pathway. This activity makes them significant in cancer research for their potential antitumor properties. One compound, identified as the most potent dual inhibitor of human TS and human DHFR known to date, demonstrates the efficacy of this chemical scaffold in inhibiting these enzymes (Gangjee et al., 2008).
Chiral Resolution and Absolute Configuration Assignment
The chemical structure of N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide and related compounds has been studied for its chiral resolution and absolute configuration. Using chiroptical spectroscopies such as optical rotatory dispersion (ORD), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD), researchers have been able to determine the absolute configuration of enantiomeric compounds, which is crucial for understanding their biological activities (Rossi et al., 2016).
Crystal Structure Analysis
Research has also been conducted on the crystal structures of compounds similar to N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide. These studies have provided insights into the molecular conformation and intermolecular interactions of such compounds. The analysis of crystal structures helps in understanding the physical and chemical properties of these compounds, which is essential for drug design and development (Subasri et al., 2017).
Potential Antitumor Agents
The design and synthesis of analogs of N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide have been explored as potential antitumor agents. These compounds have shown significant inhibitory activities against human TS and DHFR, indicating their potential as antitumor agents. Such studies are crucial in the development of new cancer therapies (Gangjee et al., 2009).
properties
IUPAC Name |
N-benzyl-2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-2-3-10-21-18(24)17-15(9-11-26-17)22(19(21)25)13-16(23)20-12-14-7-5-4-6-8-14/h4-9,11H,2-3,10,12-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPVFGHWSVUNNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide |
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